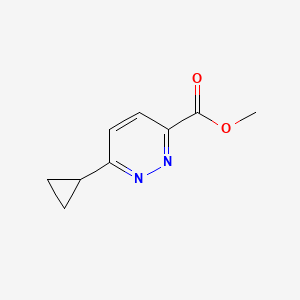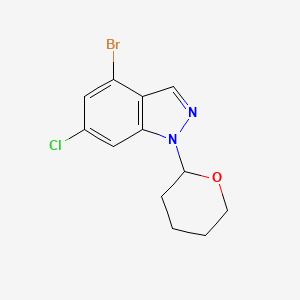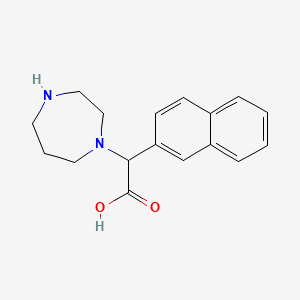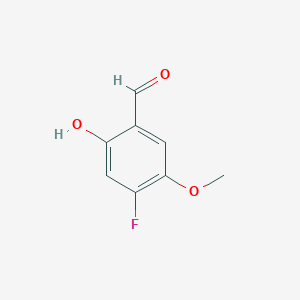
(2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- is a chiral compound with significant interest in the field of organic chemistry. This compound features a benzene ring substituted with two fluorine atoms, two methoxy groups, and a methyl group attached to the ethanol chain. The (aR)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- typically involves multi-step organic reactions. One common approach is to start with a suitably substituted benzene derivative and introduce the fluorine and methoxy groups through electrophilic aromatic substitution reactions. The methyl group can be introduced via Friedel-Crafts alkylation, and the ethanol chain can be added through a Grignard reaction or similar nucleophilic addition process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the methoxy groups to hydroxyl groups.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-fluorinated or de-methoxylated derivatives.
Substitution: Formation of new aromatic compounds with different substituents.
Applications De Recherche Scientifique
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the methoxy groups can influence its solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aS)-: The enantiomer of the (aR)- compound, with different stereochemistry.
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-: Without specifying the stereochemistry.
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-: Without the methyl group.
Uniqueness
The (aR)- configuration of Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl- imparts unique stereochemical properties that can influence its reactivity and interactions in various applications. The presence of both fluorine and methoxy groups provides a balance of stability and reactivity, making it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C11H14F2O3 |
|---|---|
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
(2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H14F2O3/c1-6(14)4-7-10(13)8(12)5-9(15-2)11(7)16-3/h5-6,14H,4H2,1-3H3/t6-/m1/s1 |
Clé InChI |
WMKLPGQIBSLFFE-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CC1=C(C(=CC(=C1F)F)OC)OC)O |
SMILES canonique |
CC(CC1=C(C(=CC(=C1F)F)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)



![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)

![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)


![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)

